

Comparative Structural Analysis & Crystallographic Guide: 6-Amino-5-hydroxynicotinic Acid

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Compound of Interest

Compound Name: 6-Amino-5-hydroxynicotinic acid

CAS No.: 1219026-99-9

Cat. No.: B1372175

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Executive Summary: The Structural Challenge

6-Amino-5-hydroxynicotinic acid (CAS: 1219026-99-9) represents a complex crystallographic target due to its multifunctionality. Unlike simple pyridine carboxylic acids, the presence of vicinal amino (-NH₂) and hydroxyl (-OH) groups at positions 6 and 5 creates a competitive landscape for hydrogen bonding and proton transfer.

Key Determination Challenges:

- **Tautomeric Ambiguity:** The molecule can exist in multiple tautomeric forms (e.g., amino-hydroxy vs. imino-oxo), significantly affecting biological activity and docking simulations.
- **Zwitterionic Nature:** The basicity of the pyridine nitrogen and the acidity of the carboxylic acid (and potentially the hydroxyl group) lead to pH-dependent zwitterionic states that dictate crystal packing.

- Solubility Profile: High lattice energy often results in poor solubility in neutral organic solvents, requiring specialized crystallization protocols.

This guide compares the "Gold Standard" Single Crystal X-Ray Diffraction (SC-XRD) workflow against alternative structural probes (PXRD, ssNMR), providing a validated protocol for unambiguous characterization.

Comparative Analysis: Structural Determination Methods

The following table objectively compares the performance of SC-XRD against alternative techniques for resolving the specific structural features of 6-A-5-HNA.

Feature	Method A: Single Crystal X-Ray (SC-XRD)	Method B: Powder X-Ray (PXRD)	Method C: Solid-State NMR (ssNMR)
Primary Output	3D Atomic Coordinates (XYZ)	Bulk Phase Fingerprint	Local Chemical Environment
Tautomer ID	High (Direct visualization of H-bonding, though H-atoms require high resolution)	Low (Inferred from lattice parameters; ambiguous for new structures)	Very High (Direct probing of N and C shifts to identify protonation)
Zwitterion Detection	Excellent (Bond lengths C-O vs C=O and C-N vs C=N reveal charge)	Moderate (Requires Rietveld refinement with a good starting model)	Excellent (Distinct shifts for NH ⁺ vs N)
Sample Requirement	Single crystal (>0.1 mm, defect-free)	Polycrystalline powder (mg scale)	Polycrystalline powder (>100 mg)
Throughput	Low (Weeks for crystal growth)	High (Minutes/Hours)	Low (Hours/Days)
Best Use Case	De novo structure solution & absolute configuration	Phase purity check & polymorph screening	Confirming proton location when XRD is ambiguous

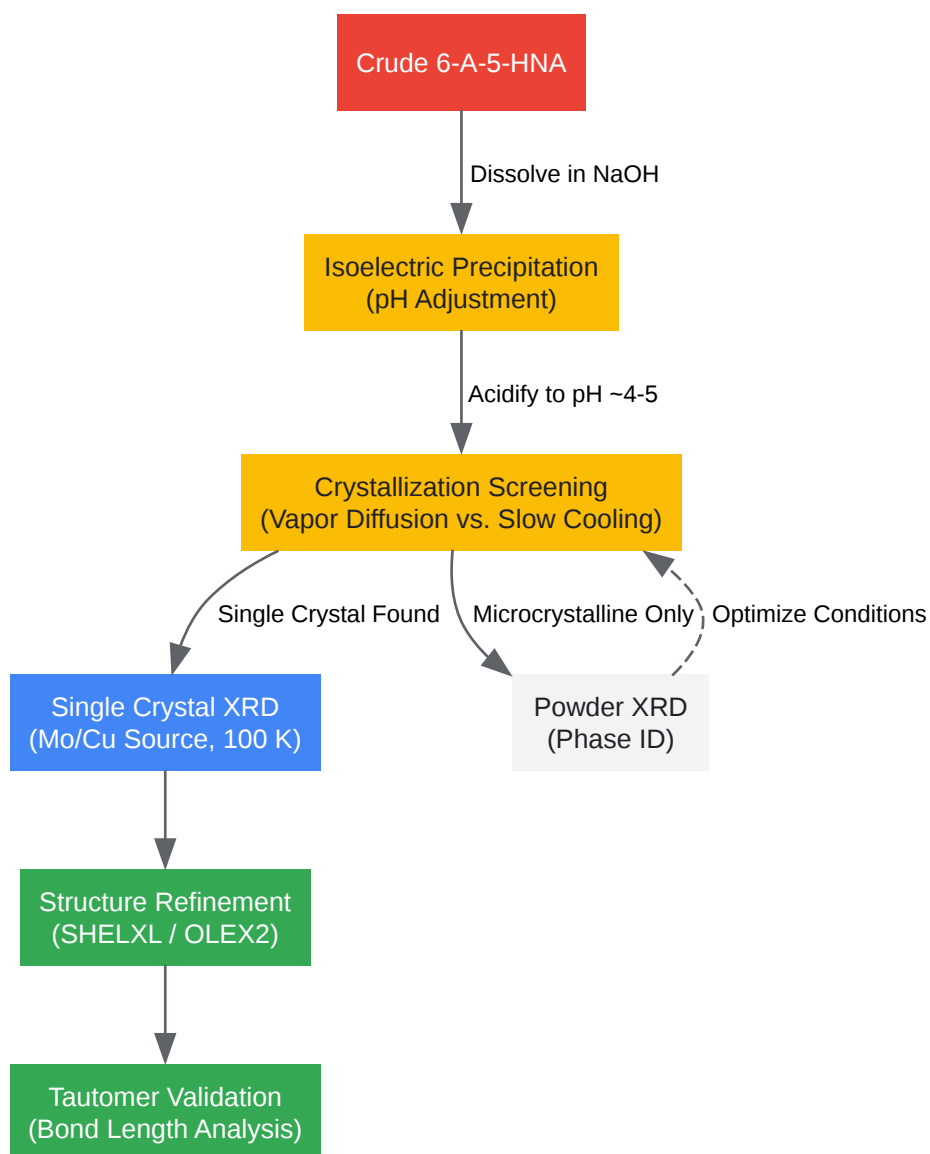
Expert Insight: The Complementary Approach

For 6-A-5-HNA, SC-XRD is the requisite primary method to establish the packing motif (e.g., head-to-tail zwitterionic chains). However, because X-rays scatter weakly off hydrogen atoms, distinguishing between a neutral O-H...N bond and a zwitterionic O⁻...H-N⁺ bond can be difficult if the crystal quality is imperfect. Solid-state NMR serves as the critical validation step to confirm the protonation state of the pyridine nitrogen.

Validated Experimental Workflow

The following workflow integrates synthesis, purification, and structural determination. It is designed to overcome the "solubility trap" common to hydroxynicotinic acids.

Diagram: Structural Determination Pipeline



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Caption: Integrated workflow for the isolation and structural solution of zwitterionic pyridine derivatives.

Detailed Protocols

Phase 1: Isoelectric Crystallization (The "pH Swing")

Standard evaporation often yields amorphous solids for this class of compounds. The pH Swing method exploits the zwitterionic solubility minimum.

- **Dissolution:** Suspend 100 mg of crude 6-A-5-HNA in 5 mL of deionized water. Add 1M NaOH dropwise until the solution clears (pH > 10). The molecule is now a dianion (carboxylate and phenolate deprotonated).
- **Filtration:** Filter through a 0.22 μm PTFE syringe filter to remove dust seeds.
- **Acidification:** Place the vial in a larger beaker containing dilute acetic acid (Vapor Diffusion) OR slowly add 0.1M HCl with varying agitation.
- **Target:** The goal is to slowly approach the Isoelectric Point (pI), typically between pH 3.5 and 5.0 for amino-nicotinic acids. Crystals will nucleate as the net charge approaches zero.

Phase 2: Data Collection & Reduction

- **Temperature:** Data MUST be collected at low temperature (100 K) using a cryostream. This reduces thermal motion (Debye-Waller factors), allowing for more precise localization of hydrogen atoms involved in tautomerism.
- **Resolution:** Aim for < 0.8 \AA resolution. If Mo-radiation yields weak high-angle data, switch to Cu-radiation, despite the higher absorption, to boost signal intensity.

Phase 3: Refinement Strategy (Self-Validating)

When refining the structure (using SHELXL or similar), use Bond Length Analysis to validate the tautomer:

- **C-O vs C=O:** In the carboxylate group, if C-O distances are equal (~1.25 \AA), it is a deprotonated
 . If distinct (1.21 \AA and 1.32 \AA), it is
 .
- **Ring Geometry:** The internal ring angle at the Nitrogen (

) is a sensitive probe.

- implies unprotonated Pyridine N.
- implies protonated Pyridinium

Structural Comparison: 6-A-5-HNA vs. Analogs

Understanding 6-A-5-HNA requires contextualizing it with its structural "parents." The amino and hydroxyl groups introduce specific perturbations to the standard nicotinic acid packing.

Compound	Nicotinic Acid	6-Aminonicotinic Acid	6-Amino-5-hydroxynicotinic Acid
Dominant Motif	Hydrogen-bonded chains (Head-to-Tail)	Carboxylic Dimers + Amino-N H-bonds	3D Network (Vicinal OH/NH ₂ cross-linking)
Zwitterion?	Yes (in solid state)	Yes	Yes (Highly Stabilized)
Packing Forces		and	Vicinal intramolecular bond likely

Critical Observation: In 6-A-5-HNA, the 5-hydroxyl group is likely to form an intramolecular hydrogen bond with the 6-amino group or the carboxylate oxygen (if rotated). This "locking" mechanism can planarize the molecule, enhancing

stacking interactions compared to 6-aminonicotinic acid. This often results in a higher melting point and lower solubility for the 6-A-5-HNA derivative.

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